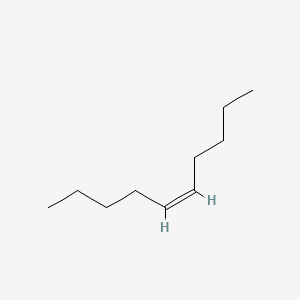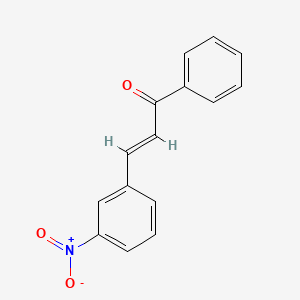
(S)-1-(3-(Trifluoromethyl)phenyl)ethanol
Overview
Description
(S)-1-(3-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol with a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol typically involves the reduction of the corresponding ketone, (S)-1-(3-(Trifluoromethyl)phenyl)ethanone. One common method is the asymmetric reduction using chiral catalysts or reagents. For example, the reduction can be achieved using a chiral borane reagent in the presence of a chiral ligand, which ensures the formation of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or rhodium, which facilitate the reduction of the ketone to the alcohol under controlled conditions of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-(Trifluoromethyl)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: (S)-1-(3-(Trifluoromethyl)phenyl)ethanone
Reduction: (S)-1-(3-(Trifluoromethyl)phenyl)ethane
Substitution: (S)-1-(3-(Trifluoromethyl)phenyl)ethyl halides
Scientific Research Applications
(S)-1-(3-(Trifluoromethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, where the chiral center plays a crucial role in the binding and transformation processes. The trifluoromethyl group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-(Trifluoromethyl)phenyl)ethanol
- 1-(3-(Trifluoromethyl)phenyl)ethanol (racemic mixture)
- 1-(4-(Trifluoromethyl)phenyl)ethanol
Uniqueness
(S)-1-(3-(Trifluoromethyl)phenyl)ethanol is unique due to its specific chiral configuration and the presence of the trifluoromethyl group at the meta position on the phenyl ring. This configuration can lead to different reactivity and selectivity compared to its isomers and racemic mixtures, making it valuable in applications requiring high enantiomeric purity.
Properties
IUPAC Name |
(1S)-1-[3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVXCOKNHXMBQC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)







![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B1353259.png)


